molecular formula C9H8BrN3 B2949506 1-(4-Bromobenzyl)-1H-1,2,4-triazole CAS No. 143030-55-1

1-(4-Bromobenzyl)-1H-1,2,4-triazole

Cat. No. B2949506
Key on ui cas rn: 143030-55-1
M. Wt: 238.088
InChI Key: GIMRDIDKYYDTBN-UHFFFAOYSA-N
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Patent
US08124638B2

Procedure details

DMF and KOH (3.3 g, 58 mmol) were stirred together at rt for 5 minutes before adding 1,2,4-triazole (1 g, 14.5 mmol). After a further 30 minutes, the reaction mixture was cooled to 0° C. and 1-bromo-4-bromomethyl-benzene (7.2 g, 29 mmol) was added dropwise over 5 minutes. The reaction mixture was heated to 60° C., then cooled to rt, extracted with ethyl acetate and water, and subsequently dried over K2CO3. The solvent was evaporated to yield yellow-white crystals, which, upon repeated recrystallisation, (ethylacetate/isohexane) yielded 0.60 g of the sub-title compound as white crystals (62% isolated yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[CH:7]=[N:6][CH:5]=[N:4]1.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15]Br)=[CH:11][CH:10]=1>CN(C=O)C>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][N:3]2[CH:7]=[N:6][CH:5]=[N:4]2)=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CBr
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over K2CO3
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to yield yellow-white crystals, which
CUSTOM
Type
CUSTOM
Details
recrystallisation, (ethylacetate/isohexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(CN2N=CN=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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